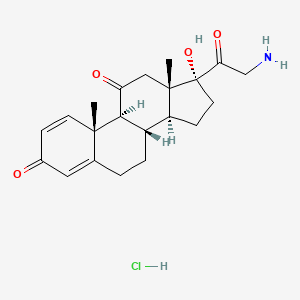
21-Amino-17-hydroxypregna-1,4-diene-3,11,20-trione hydrochloride
Übersicht
Beschreibung
21-Amino-17-hydroxypregna-1,4-diene-3,11,20-trione hydrochloride, also known as spironolactone, is a steroidal antiandrogen and aldosterone antagonist. It is used as a drug in the treatment of hirsutism, acne, and androgen-dependent alopecia in women, as well as for the treatment of hypertension and edema in men. Spironolactone is also used off-label to treat a variety of conditions, such as polycystic ovary syndrome, primary aldosteronism, and premenstrual dysphoric disorder.
Wissenschaftliche Forschungsanwendungen
Spironolactone has been used in a variety of scientific research applications, including the treatment of hirsutism, acne, and androgen-dependent alopecia in women, and the treatment of hypertension and edema in men. Spironolactone has also been studied for its potential use in the treatment of polycystic ovary syndrome, primary aldosteronism, and premenstrual dysphoric disorder. In addition, 21-Amino-17-hydroxypregna-1,4-diene-3,11,20-trione hydrochloridene has been studied for its potential use as an anti-inflammatory agent, as an immune modulator, and as an anti-cancer agent.
Wirkmechanismus
Spironolactone works by blocking the action of androgens, such as testosterone and dihydrotestosterone, in the body. It does this by competing with androgens for binding sites on androgen receptors. This prevents androgens from binding to androgen receptors, thus blocking their effects. In addition, 21-Amino-17-hydroxypregna-1,4-diene-3,11,20-trione hydrochloridene inhibits the enzyme 5α-reductase, which is responsible for converting testosterone to dihydrotestosterone. By blocking the action of androgens, 21-Amino-17-hydroxypregna-1,4-diene-3,11,20-trione hydrochloridene can reduce the symptoms of hirsutism, acne, and androgen-dependent alopecia in women, as well as reduce blood pressure and edema in men.
Biochemical and Physiological Effects
Spironolactone has a variety of biochemical and physiological effects. It inhibits the action of androgens, such as testosterone and dihydrotestosterone, by competing with androgens for binding sites on androgen receptors. This prevents androgens from binding to androgen receptors, thus blocking their effects. In addition, 21-Amino-17-hydroxypregna-1,4-diene-3,11,20-trione hydrochloridene inhibits the enzyme 5α-reductase, which is responsible for converting testosterone to dihydrotestosterone. Spironolactone also blocks the action of aldosterone, which is a hormone involved in water and electrolyte balance. By blocking the action of aldosterone, 21-Amino-17-hydroxypregna-1,4-diene-3,11,20-trione hydrochloridene can reduce the symptoms of edema.
Advantages and Limitations for Laboratory Experiments
The advantages of using 21-Amino-17-hydroxypregna-1,4-diene-3,11,20-trione hydrochloridene in laboratory experiments include its ability to block the action of androgens and aldosterone, as well as its ability to reduce the symptoms of hirsutism, acne, and androgen-dependent alopecia in women, and reduce blood pressure and edema in men. The limitations of using 21-Amino-17-hydroxypregna-1,4-diene-3,11,20-trione hydrochloridene in laboratory experiments include its potential side effects, such as dizziness, headache, nausea, and fatigue. In addition, 21-Amino-17-hydroxypregna-1,4-diene-3,11,20-trione hydrochloridene can interact with other medications, such as diuretics and nonsteroidal anti-inflammatory drugs, and can interfere with laboratory tests.
Zukünftige Richtungen
The potential future directions for 21-Amino-17-hydroxypregna-1,4-diene-3,11,20-trione hydrochloridene include further research into its potential use as an anti-inflammatory agent, an immune modulator, and an anti-cancer agent. In addition, further research into the potential interactions between 21-Amino-17-hydroxypregna-1,4-diene-3,11,20-trione hydrochloridene and other medications, and its potential effects on laboratory tests, is needed. Finally, further research into the long-term safety and efficacy of 21-Amino-17-hydroxypregna-1,4-diene-3,11,20-trione hydrochloridene is needed.
Eigenschaften
IUPAC Name |
(8S,9S,10R,13S,14S,17R)-17-(2-aminoacetyl)-17-hydroxy-10,13-dimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO4.ClH/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19;/h5,7,9,14-15,18,26H,3-4,6,8,10-11,22H2,1-2H3;1H/t14-,15-,18+,19-,20-,21-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STNDTRJCWVMRIQ-HNGAPHHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(=O)C3C(C1CCC2(C(=O)CN)O)CCC4=CC(=O)C=CC34C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC(=O)[C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CN)O)CCC4=CC(=O)C=C[C@]34C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
21-Amino-17-hydroxypregna-1,4-diene-3,11,20-trione hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



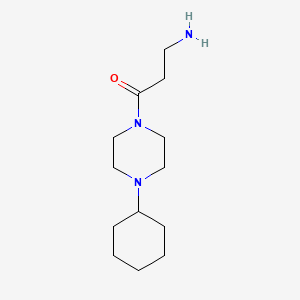


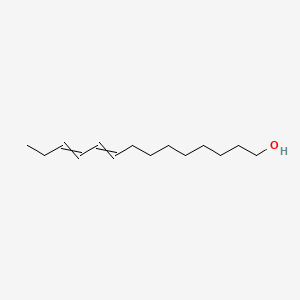
![(1R,5R,6S)-Ethyl 2-thia-bicyclo[3.1.0]hex-3-ene-6-carboxylate](/img/structure/B3434013.png)
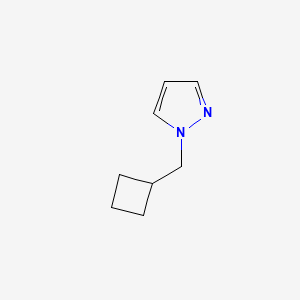
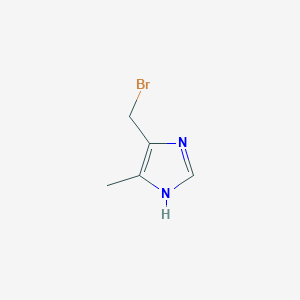
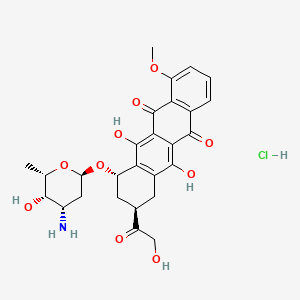
![2-chloro-N-ethyl-N-{[(propan-2-yl)carbamoyl]methyl}acetamide](/img/structure/B3434049.png)
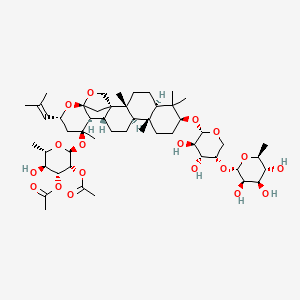
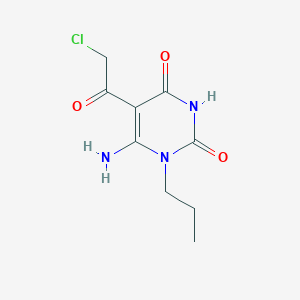
![[(4-Acetyl-2-fluorophenyl)thio]acetic acid](/img/structure/B3434073.png)
![4-[(1R,2R)-2-(4-Benzylpiperidin-1-yl)-1-hydroxypropyl]phenol](/img/structure/B3434081.png)
![1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(chloromethyl)-1H-imidazole](/img/structure/B3434089.png)